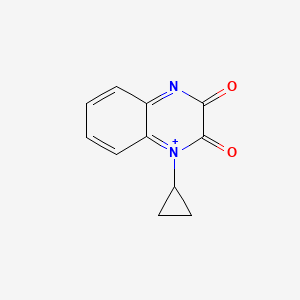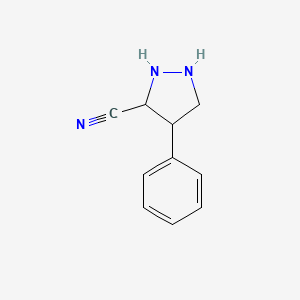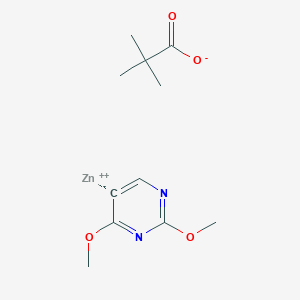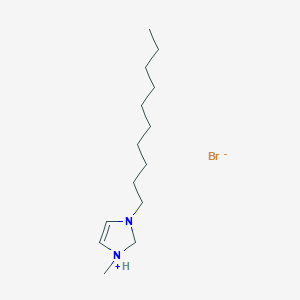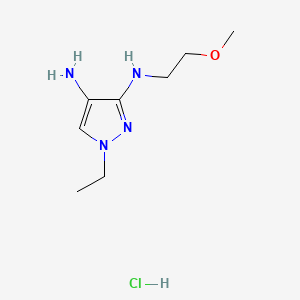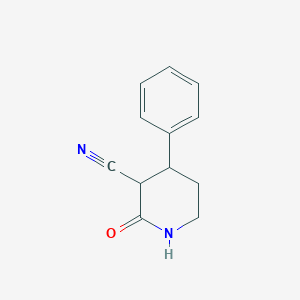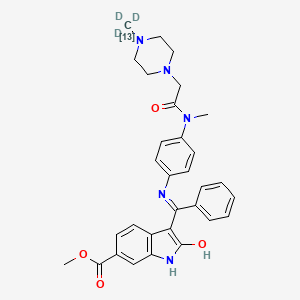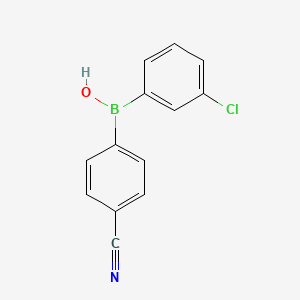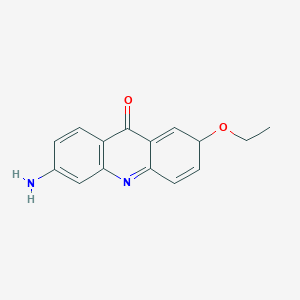
6-amino-2-ethoxy-2H-acridin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-2-ethoxy-2H-acridin-9-one is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-ethoxy-2H-acridin-9-one typically involves multiple steps:
Starting Material: The synthesis begins with acridine as the starting material.
Amination: Acridine undergoes a reaction with an amine to form the corresponding amide.
Hydrolysis: The amide is then hydrolyzed to produce the corresponding acid.
Esterification: The acid is reacted with ethanol to form this compound[][1].
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-2-ethoxy-2H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the acridine ring.
Substitution: The amino and ethoxy groups can be substituted with other functional groups under appropriate conditions[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction[][1].
Major Products
Applications De Recherche Scientifique
6-amino-2-ethoxy-2H-acridin-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its interactions with biological molecules, such as DNA and proteins.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry:Mécanisme D'action
The mechanism of action of 6-amino-2-ethoxy-2H-acridin-9-one involves its interaction with biological targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It inhibits enzymes such as topoisomerase and telomerase, which are crucial for DNA replication and cell division.
Pathways: These interactions lead to the activation of cellular pathways that result in cell cycle arrest and apoptosis, making it a potential anticancer agent
Comparaison Avec Des Composés Similaires
Similar Compounds
6,9-Diamino-2-ethoxyacridine: This compound is similar in structure but has two amino groups, enhancing its biological activity.
2-ethoxy-6,9-diaminoacridine lactate: Known for its antimicrobial properties, it is used in medical applications.
Uniqueness
6-amino-2-ethoxy-2H-acridin-9-one is unique due to its specific substitution pattern, which provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications. Its ability to intercalate into DNA and inhibit critical enzymes sets it apart from other acridine derivatives .
Propriétés
Formule moléculaire |
C15H14N2O2 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
6-amino-2-ethoxy-2H-acridin-9-one |
InChI |
InChI=1S/C15H14N2O2/c1-2-19-10-4-6-13-12(8-10)15(18)11-5-3-9(16)7-14(11)17-13/h3-8,10H,2,16H2,1H3 |
Clé InChI |
NXHABYPXULJQQH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1C=CC2=NC3=C(C=CC(=C3)N)C(=O)C2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


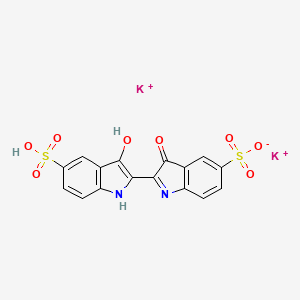
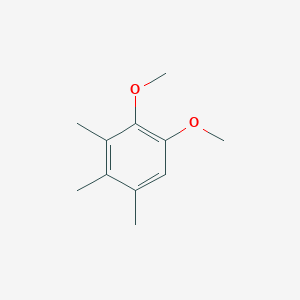
![Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-](/img/structure/B15133595.png)
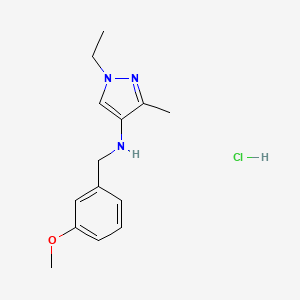
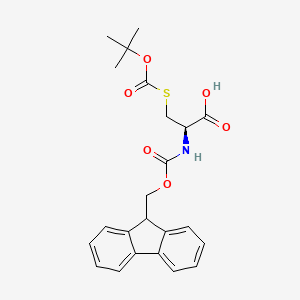
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B15133603.png)
